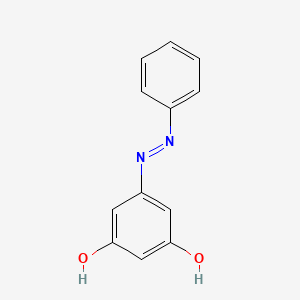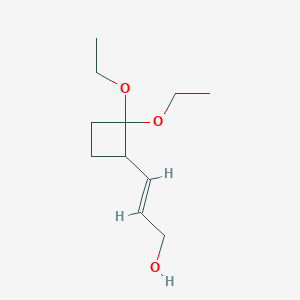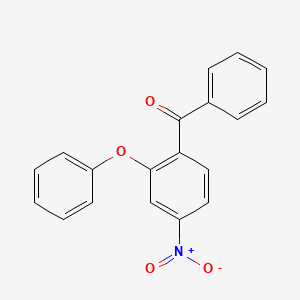
Isopropyl tetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl oxolane-2-carboxylate is an organic compound that belongs to the class of oxolane carboxylates It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl oxolane-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of oxolane-2-carboxylic acid with propan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl oxolane-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl oxolane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-2-carboxylic acid and propan-2-one.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding propan-2-yl oxolane-2-methanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxolane-2-carboxylic acid and propan-2-one.
Reduction: Propan-2-yl oxolane-2-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl oxolane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of propan-2-yl oxolane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
Comparison with Similar Compounds
Propan-2-yl oxolane-2-carboxylate can be compared with other similar compounds such as:
Oxolane-2-carboxylic acid: The parent acid of the ester, which has different reactivity and applications.
Propan-2-yl oxolane-2-methanol: A reduced form of the ester with distinct chemical properties.
Other oxolane derivatives: Compounds with similar ring structures but different substituents, which may exhibit unique chemical and biological activities.
The uniqueness of propan-2-yl oxolane-2-carboxylate lies in its specific ester functional group and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
propan-2-yl oxolane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-6(2)11-8(9)7-4-3-5-10-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
DGZOZONCGXAPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)


![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)




